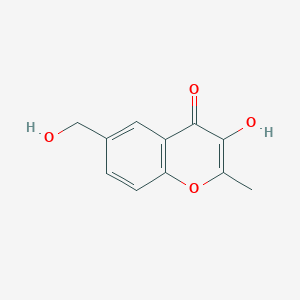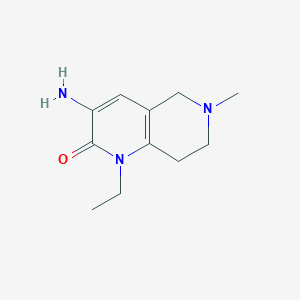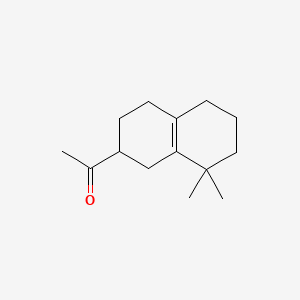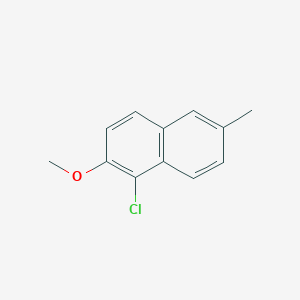
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 6-position and an azepane ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Azepane: The azepane ring can be introduced via nucleophilic substitution, where the azepane acts as a nucleophile and displaces a leaving group on the pyrimidine ring.
Introduction of the Amino Group: The amino group can be introduced through amination reactions, often using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Biological Studies: The compound can be used in studies investigating its biological activity, including its effects on cellular processes and pathways.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of an azepane ring.
6-Amino-2-(morpholin-1-yl)pyrimidin-4(3H)-one: Contains a morpholine ring instead of an azepane ring.
6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
4-amino-2-(azepan-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N4O/c11-8-7-9(15)13-10(12-8)14-5-3-1-2-4-6-14/h7H,1-6H2,(H3,11,12,13,15) |
Clé InChI |
DQYZTSMSPIPIOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC(=CC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)




![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)




![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

